

Application Notes: Preparation of eCF506 Stock Solution for Cell Culture

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Compound of Interest

Compound Name: eCF506

Cat. No.: B10774080

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Introduction

eCF506 (also known as NXP900) is a highly potent and selective, orally active inhibitor of Src Family Kinases (SFKs), particularly SRC and YES1, with a subnanomolar IC₅₀ value for SRC. [1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive "closed" conformation.[3][4] This dual-action inhibits both the enzymatic (kinase) activity and the scaffolding function of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4][5] This novel mechanism provides significant therapeutic advantages and makes **eCF506** a critical tool for cancer research, especially in studying SRC-dependent signaling pathways in solid tumors like breast and esophageal cancer.[3][4]

Proper preparation of a stable, concentrated stock solution is the first critical step for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of **eCF506** stock solutions for in vitro applications.

eCF506: Chemical and Physical Properties

A summary of the key quantitative data for **eCF506** is presented below. This information is essential for accurate stock solution preparation and experimental design.

Property	Value	Reference(s)
Molecular Formula	C ₂₆ H ₃₈ N ₈ O ₃	[3][6]
Molecular Weight	510.63 g/mol	[3][6]
CAS Number	1914078-41-3	[3][6]
Appearance	White to yellow solid powder	[3]
Solubility (In Vitro)	DMSO: ≥ 62.5 mg/mL (122.40 mM) Ethanol: 93 mg/mL (182.12 mM) Water: Insoluble	[6][7]
Storage (Powder)	-20°C for up to 3 years	[3][6]
Storage (Stock Solution)	-80°C: up to 2 years -20°C: up to 1 year	[3][6]

Experimental Protocols

Part 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO

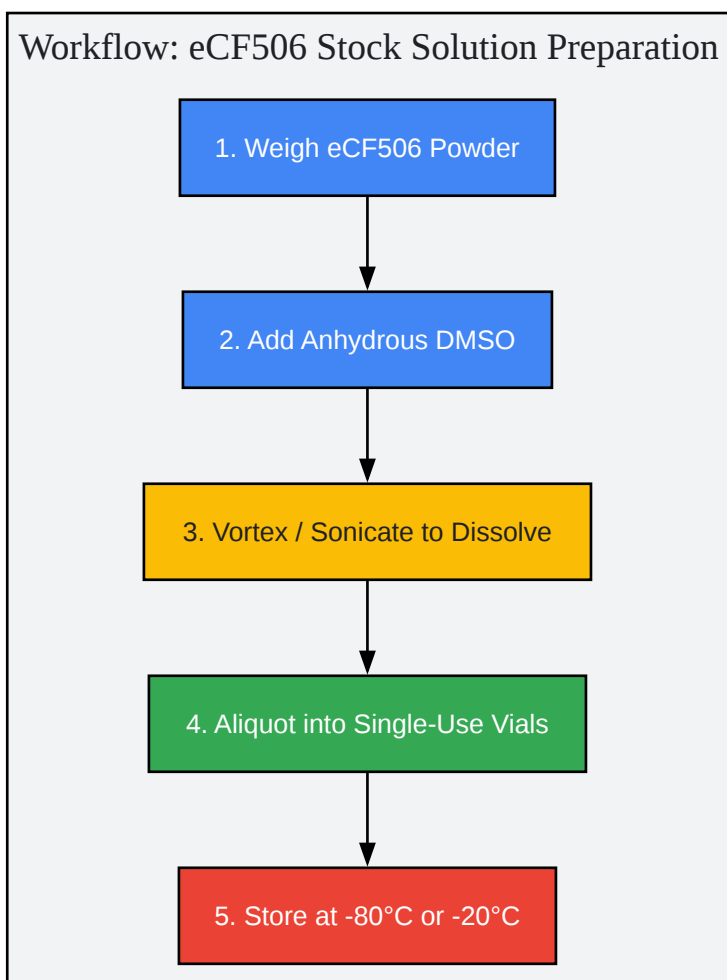
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most small molecule inhibitors.

Materials:

- **eCF506** powder (Cat. No. HY-112096 or equivalent)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- (Optional) Bath sonicator

Methodology:

- **Pre-Handling:** Before opening, bring the vial of **eCF506** powder to room temperature for at least 60 minutes.^[8] This prevents condensation from accumulating on the powder. Gently tap the vial to ensure all powder is at the bottom.^[9]
- **Calculation:** Calculate the mass of **eCF506** required. To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times \text{Molecular Weight (510.63 g/mol)} / 1000$
 - **Example:** To prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of **eCF506** powder.
- **Weighing:** Accurately weigh the calculated amount of **eCF506** powder in a sterile microcentrifuge tube.
- **Dissolution:** Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
- **Solubilization:** Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid solubilization.^[3]^[6] Visually inspect the solution against a light source to ensure no particulates are present.
- **Aliquoting and Storage:** To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.^[10]^[11]
- **Long-Term Storage:** Store the aliquots in a tightly sealed container at -80°C for up to 2 years or -20°C for up to 1 year.^[3]^[6]



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Workflow for preparing **eCF506** stock solution.

Part 2: Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock must be diluted to the final working concentration in cell culture medium immediately before use.

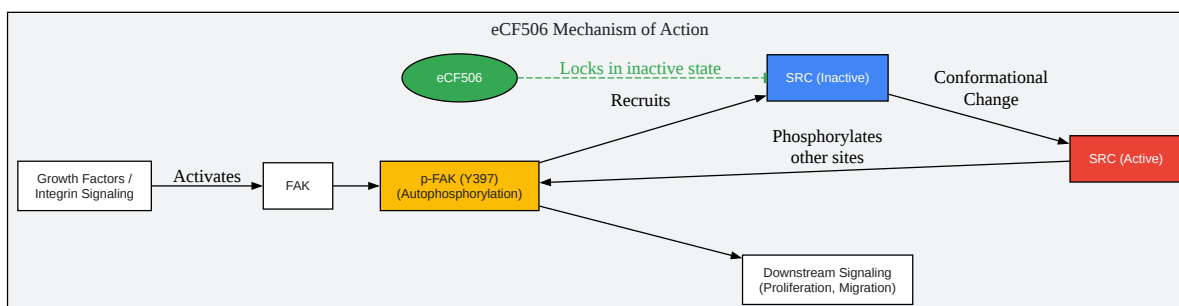
Methodology:

- Thaw Stock: Thaw a single aliquot of the 10 mM **eCF506** stock solution at room temperature.
- Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution to ensure accuracy.

- First, prepare an intermediate dilution (e.g., 100 μ M) from the 10 mM stock in sterile cell culture medium.
- Use this intermediate dilution to prepare the final working concentrations (e.g., 1 nM to 100 μ M).
- Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity.[\[12\]](#)
- Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of **eCF506** used.
- Application: Add the final working solutions to your cell cultures and incubate for the desired experimental duration. Effective concentrations for inhibiting cell proliferation and SRC phosphorylation have been observed in the low nanomolar range (e.g., 10-100 nM).[\[2\]](#)[\[3\]](#)

Application Example: Inhibition of SRC-FAK Signaling

eCF506 exerts its effect by locking SRC in an inactive state, which prevents the phosphorylation of downstream targets like FAK.[\[4\]](#) This disruption inhibits critical cell processes such as proliferation, motility, and survival.[\[3\]](#)[\[6\]](#) A common method to verify the activity of the prepared **eCF506** solution is to perform a Western blot analysis on treated cell lysates to detect the levels of phosphorylated SRC (p-SRC Y416) and phosphorylated FAK (p-FAK Y397). A significant reduction in these phosphorylated forms upon treatment confirms the inhibitor's efficacy.[\[3\]](#)



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eCF506 locks SRC in an inactive state, preventing FAK interaction.

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